7-(3-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
Description
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as a chlorophenyl group, a hydroxy group, and a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H17ClN2O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-5-7-15(8-6-13)21(26)12-27-20-18(11-23)17(10-19(25)24(20)21)14-3-2-4-16(22)9-14/h2-9,17,26H,10,12H2,1H3 |
InChI Key |
HPEUZXYMBWVYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)Cl)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step reactions. One common method involves the condensation of appropriate thiazole and pyridine precursors under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and physical properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the thiazole and pyridine rings makes it a suitable candidate for binding to active sites of various enzymes .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share a similar thiazole ring structure and have been studied for their potential as enzyme inhibitors.
Triazolothiadiazine Derivatives: These compounds also contain a fused ring system and exhibit similar biological activities.
Uniqueness
The uniqueness of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific substituents, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
